molecular formula C15H13N3O5 B5546743 N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide

Cat. No. B5546743
M. Wt: 315.28 g/mol
InChI Key: CHNHQEUECDHQHC-CXUHLZMHSA-N
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Description

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, also known as HMN-214, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It was initially developed as a potential anti-cancer drug due to its ability to inhibit the growth and spread of cancer cells. However, recent research has shown that HMN-214 also has potential applications in other areas of scientific research.

Scientific Research Applications

Antimicrobial Properties

  • Compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide have shown significant antimicrobial activity. For instance, 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides demonstrated substantial in vitro antimicrobial effects, especially when they have methoxy, hydroxy, and nitro substituents (Kumar et al., 2011).

Xanthine Oxidase Inhibitory Activity

  • A study on hydrazones, including compounds closely related to this compound, revealed xanthine oxidase inhibitory activities. One such compound showed significant activity in this regard (Han et al., 2022).

Photolabile Groups in Polymers

  • The o-nitrobenzyl group, a component of this compound, is frequently used in polymer and materials science for its photolabile properties. This allows the alteration of polymer properties through irradiation, demonstrating its potential in the field of material science (Zhao et al., 2012).

Synthesis and Characterization

  • Research on the synthesis and characterization of compounds similar to this compound, along with their antimicrobial activity, is a subject of continuous study. This includes the exploration of their chemical structures and potential applications (Suzana et al., 2017).

Bioactive Schiff Base Compounds

  • Schiff base compounds derived from N'-substituted benzohydrazide, including those closely related to this compound, have been studied for their broad spectrum of biological activities. These include antibacterial, antifungal, antioxidant, and cytotoxic activities, demonstrating their potential in medicinal chemistry (Sirajuddin et al., 2013).

properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-14-7-2-10(8-13(14)19)9-16-17-15(20)11-3-5-12(6-4-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNHQEUECDHQHC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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